1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Indole Moiety: This step often involves coupling reactions, such as the Fischer indole synthesis.
Attachment of the Chlorophenyl Group: This can be done using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole oxides, while reduction of the carbonyl group may yield corresponding alcohols.
Scientific Research Applications
1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can influence the overall conformation and stability of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide
Uniqueness
1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, an indole moiety, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C23H23ClN4O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23ClN4O3/c24-17-4-3-5-18(12-17)28-14-16(11-22(28)30)23(31)26-9-8-25-21(29)10-15-13-27-20-7-2-1-6-19(15)20/h1-7,12-13,16,27H,8-11,14H2,(H,25,29)(H,26,31) |
InChI Key |
VFTPEYFHIYEPED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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